5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
Description
5-[2-(4-Bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with three methyl groups at positions 3, 4, and 5. At position 5, it features a 2-(4-bromophenyl)-2-oxoethoxy group.
Properties
Molecular Formula |
C20H17BrO4 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C20H17BrO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3 |
InChI Key |
GXQHJRUSZGBXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Chromen-2-one: The bromophenyl intermediate is then coupled with a chromen-2-one derivative through an etherification reaction.
Final Product Formation: The final product is obtained after purification, typically through recrystallization using solvents like ethanol or a mixture of ethanol and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Etherification: Potassium carbonate (K2CO3) and dimethylformamide (DMF).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Variations at Position 5
The position 5 substituent significantly influences biological activity. For example:
- 5-[(2-Methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one () replaces the 4-bromophenyl-oxoethoxy group with a 2-methoxybenzyloxy chain. While this modification retains lipophilicity, the absence of a bromine atom may reduce halogen bonding interactions with biological targets. No direct activity data are available for this analog, but methoxy groups are often linked to antioxidant or anti-inflammatory effects in coumarins.
- 7-Hydroxy-coumarin () lacks the complex substituents of the target compound but demonstrates potent antitumor activity (IC₅₀: 0.68–2.69 mM in tumor cell lines), highlighting the importance of hydroxyl groups in enhancing cytotoxicity .
Methylation Patterns
The 3,4,7-trimethyl configuration in the target compound contrasts with simpler coumarins like 5,7-dihydroxy-4-phenylcoumarin derivatives ().
Comparison with Non-Coumarin Compounds Containing 4-Bromophenyl Moieties
Oxadiazole Derivatives ()
Two oxadiazole compounds with 4-bromophenyl-propan-3-one substituents exhibited anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) . While structurally distinct from coumarins, the shared 4-bromophenyl group suggests that this moiety may contribute to anti-inflammatory effects across diverse scaffolds.
Triazole-Thione Derivatives ()
Triazole-thiones with 4-bromophenyl groups (e.g., compound 19a, 20a, 21a) were synthesized in high yields (75–82%) but lack reported activity data . Their structural divergence from coumarins underscores the role of the core heterocycle in determining target specificity.
Biological Activity
The compound 5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic derivative of flavonoids, which are known for their diverse biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of chromones, characterized by a chromone backbone with various substituents that influence its biological activity. The presence of a bromophenyl group and an oxoethoxy moiety enhances its lipophilicity and may affect its interaction with biological targets.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that compounds similar to 5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one exhibit significant antioxidant activity. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates that flavonoid derivatives can exert anticancer effects through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. It may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells.
A study reported that similar chromone derivatives effectively inhibited the growth of tumor cells by inducing G1 phase cell cycle arrest and promoting apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
Flavonoids are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to its potential use in treating inflammatory diseases.
The biological activities of 5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Gene Expression Regulation : The compound can influence the expression of genes related to apoptosis and inflammation through transcription factor modulation.
In Vitro Studies
In vitro assays have demonstrated that 5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HT-29 (Colorectal Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Mitochondrial dysfunction |
These results suggest promising anticancer potential warranting further investigation .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic efficacy of this compound in vivo. A murine model showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Additionally, histopathological examinations revealed decreased mitotic activity in tumor tissues treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
